molecular formula C10H11N5O4 B14787242 2-(6-Aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol

2-(6-Aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol

Cat. No.: B14787242
M. Wt: 265.23 g/mol
InChI Key: NJWCNYOOUNSXHX-UHFFFAOYSA-N
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Description

Decoyinine is a hexose analog nucleoside antibiotic, isolated from the bacterium Streptomyces hygroscopicus var. decoyicus. It is structurally similar to Angustmycin A and acts as an inhibitor of guanosine monophosphate (GMP) synthase, preventing the conversion of xanthosine monophosphate (XMP) to GMP .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decoyinine is produced as a secondary metabolite by Streptomyces hygroscopicus. The synthesis involves fermentation processes where the bacterium is cultured under specific conditions to optimize the yield of decoyinine .

Industrial Production Methods: Industrial production of decoyinine typically involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate decoyinine in its pure form .

Chemical Reactions Analysis

Types of Reactions: Decoyinine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of decoyinine .

Mechanism of Action

Decoyinine exerts its effects by inhibiting GMP synthase, an enzyme crucial for the biosynthesis of guanosine monophosphate (GMP). By preventing the conversion of xanthosine monophosphate (XMP) to GMP, decoyinine disrupts nucleotide biosynthesis, leading to reduced levels of GMP, GDP, and GTP. This inhibition affects various cellular processes, including growth, differentiation, and sporulation in bacteria .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol

InChI

InChI=1S/C10H11N5O4/c1-4-6(16)7(17)10(18-4)19-15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)

InChI Key

NJWCNYOOUNSXHX-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C(C(O1)ON2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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